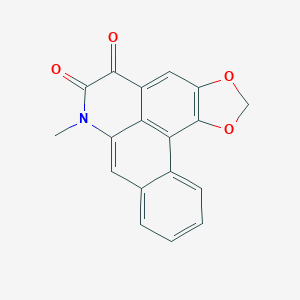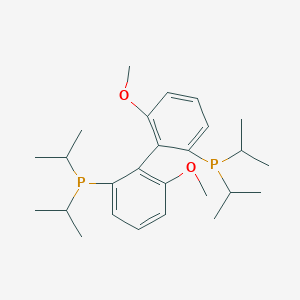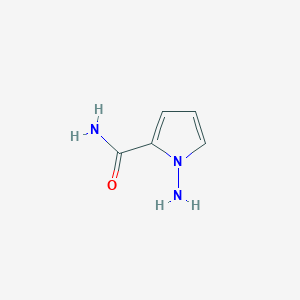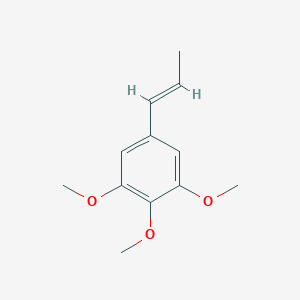![molecular formula C42H62N2O12 B132668 but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone CAS No. 152271-08-4](/img/structure/B132668.png)
but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone, also known as HPPPE, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
Studies have shown that but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone in lab experiments is its relatively simple synthesis method. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to develop it as a potential therapeutic agent. Another direction is to explore its potential as a herbicide in agriculture. Additionally, but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone could be used as a building block for the synthesis of novel polymers with unique properties.
Métodos De Síntesis
But-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone can be synthesized through a multi-step process that involves the reaction of 2,3-dihydroxybenzaldehyde with 2-(bromomethyl)acrylic acid, followed by a reaction with 1,3-dibromopropane and pyrrolidine. The resulting intermediate is then reacted with 4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl)acetonitrile to yield but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone.
Aplicaciones Científicas De Investigación
But-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone has been tested as a potential herbicide. In materials science, but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone has been used as a building block for the synthesis of novel polymers.
Propiedades
Número CAS |
152271-08-4 |
|---|---|
Nombre del producto |
but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone |
Fórmula molecular |
C42H62N2O12 |
Peso molecular |
786.9 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/2C19H29NO4.C4H4O4/c2*1-3-10-23-13-17-11-16(15(2)21)6-7-19(17)24-14-18(22)12-20-8-4-5-9-20;5-3(6)1-2-4(7)8/h2*6-7,11,18,22H,3-5,8-10,12-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clave InChI |
LAOCGLYVYUMEOP-WXXKFALUSA-N |
SMILES isomérico |
CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CN2CCCC2)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CN2CCCC2)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CN2CCCC2)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CN2CCCC2)O.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CN2CCCC2)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CN2CCCC2)O.C(=CC(=O)O)C(=O)O |
Sinónimos |
but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




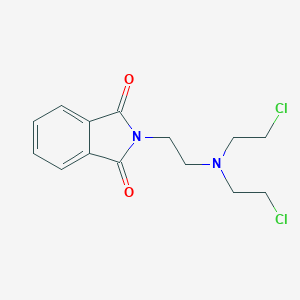
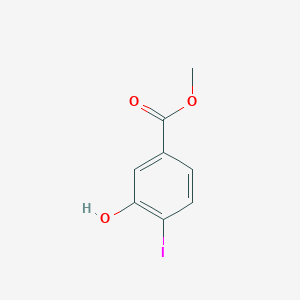
![[(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S, 4R)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamic Acid 1,1-tert-Butyl Ester](/img/structure/B132600.png)
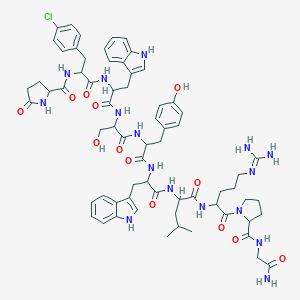
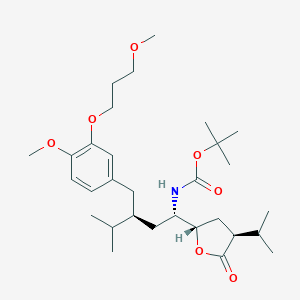
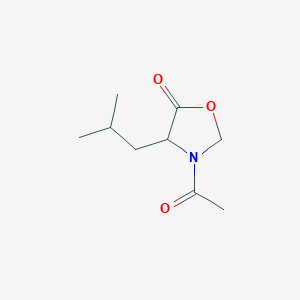
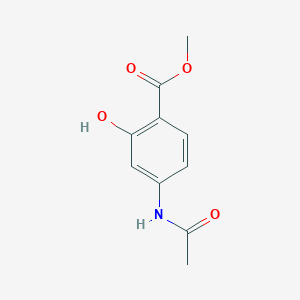

![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)
